Cas no 42498-40-8 (N-(tert-Butyl)-4-chlorobenzamide)

N-(tert-Butyl)-4-chlorobenzamide structure
42498-40-8 structure
Product Name:N-(tert-Butyl)-4-chlorobenzamide
CAS No:42498-40-8
MF:C11H14ClNO
MW:211.687962055206
CID:856541
PubChem ID:587347
Update Time:2025-07-23

N-(tert-Butyl)-4-chlorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(tert-Butyl)-4-chlorobenzamide
    • N-tert-Butyl 4-chlorobenzamide
    • N-tert-butyl-4-chlorobenzamide
    • 4-chloro-N-t-butylbenzamide
    • 4-chloro-N-tert-butylbenzamide
    • AC1LBQNZ
    • ACMC-1APQZ
    • CTK4I6312
    • N-t-Butyl-4-chlorobenzamide
    • N-tert-butyl-p-chlorobenzamide
    • p-chloro-N-t-butylbenzamide
    • ST056533
    • SureCN2949568
    • CS-0210999
    • MFCD00461169
    • SCHEMBL2949568
    • SR-01000511098-1
    • SB77236
    • Benzamide, 4-chloro-N-(1,1-dimethylethyl)-
    • AG-205/40025931
    • 4-Chloro-N-(1,1-dimethylethyl)benzamide
    • BS-25006
    • 42498-40-8
    • SR-01000511098
    • DTXSID20343087
    • N-(t-butyl)-4-chlorobenzamide
    • DA-05935
    • AKOS002984969
    • STK662418
    • N-tert-butyl4-chlorobenzamide
    • MDL: MFCD00461169
    • Inchi: 1S/C11H14ClNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14)
    • InChI Key: XOEWMCMXPCWIDY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NC(C)(C)C)=O

Computed Properties

  • Exact Mass: 211.0763918g/mol
  • Monoisotopic Mass: 211.0763918g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29.1Ų

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N-(tert-Butyl)-4-chlorobenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:42498-40-8)N-(tert-Butyl)-4-chlorobenzamide
Order Number:A872872
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:36
Price ($):330.0
Email:sales@amadischem.com

Additional information on N-(tert-Butyl)-4-chlorobenzamide

Professional Introduction to N-(tert-Butyl)-4-chlorobenzamide (CAS No. 42498-40-8)

N-(tert-Butyl)-4-chlorobenzamide, with the chemical formula C11H13ClNO, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 42498-40-8, has garnered attention due to its versatile applications in drug development and molecular research. The structural integrity of N-(tert-butyl)-4-chlorobenzamide, characterized by its chlorinated aromatic ring and tert-butyl substituent, makes it a valuable intermediate in the synthesis of various pharmacologically active agents.

The N-(tert-butyl)-4-chlorobenzamide structure exhibits unique electronic and steric properties that contribute to its reactivity and utility in organic transformations. The presence of a chlorine atom at the para position relative to the tert-butyl group enhances its participation in nucleophilic aromatic substitution reactions, making it a preferred building block for constructing more complex molecular architectures. This feature has been exploited in recent synthetic methodologies aimed at developing novel therapeutic agents.

In recent years, the pharmaceutical industry has witnessed a surge in interest for compounds that exhibit both potency and selectivity. N-(tert-butyl)-4-chlorobenzamide has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in the development of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The tert-butyl group not only provides steric hindrance to improve binding affinity but also enhances metabolic stability, making it an attractive moiety for drug design.

One of the most compelling aspects of N-(tert-butyl)-4-chlorobenzamide is its application in medicinal chemistry research. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological properties. A notable example is its use in creating protease inhibitors, which are essential for managing viral infections and chronic inflammatory conditions. The chloro-substituted benzamide core has been shown to interact favorably with active sites of enzymes, leading to the development of compounds with significant therapeutic potential.

The synthesis of N-(tert-butyl)-4-chlorobenzamide typically involves multi-step organic reactions, starting from commercially available precursors such as 4-chlorobenzoic acid. The introduction of the tert-butyl group is commonly achieved through acylation followed by reduction or direct alkylation methods. These synthetic routes highlight the compound's accessibility and scalability, which are critical factors for industrial applications.

Advances in computational chemistry have further enhanced the understanding of N-(tert-butyl)-4-chlorobenzamide's reactivity and mechanism of action. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These findings have guided the optimization of synthetic pathways and the design of more effective derivatives. For instance, computational predictions have helped identify structural modifications that improve solubility and bioavailability, thereby enhancing drug-like properties.

The role of N-(tert-butyl)-4-chlorobenzamide extends beyond pharmaceutical applications; it also finds utility in agrochemical research. Derivatives of this compound have been investigated for their potential as herbicides and fungicides due to their ability to modulate plant growth regulators. Such studies underscore the broad applicability of this versatile intermediate in addressing diverse industrial challenges.

In conclusion, N-(tert-butyl)-4-chlorobenzamide (CAS No. 42498-40-8) represents a cornerstone compound in modern chemical synthesis and drug development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists and researchers seeking innovative solutions for therapeutic interventions. As scientific understanding progresses, the applications of this compound are expected to expand, further solidifying its importance in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:42498-40-8)N-(tert-Butyl)-4-chlorobenzamide
A872872
Purity:99%
Quantity:100g
Price ($):330.0
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